3,11,17,21-Tetrahydroxypregnan-20-one
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Overview
Description
3B,11B,17ALPHA,21-Tetrahydroxy-5B-pregnan-20-one is a steroidal compound with the molecular formula C21H34O5. It is known for its significant biological activities and is often studied in the context of its physiological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3B,11B,17ALPHA,21-Tetrahydroxy-5B-pregnan-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid nucleus, followed by purification steps to isolate the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield, often employing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3B,11B,17ALPHA,21-Tetrahydroxy-5B-pregnan-20-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3B,11B,17ALPHA,21-Tetrahydroxy-5B-pregnan-20-one has several scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: It is studied for its role in various biological processes, including hormone regulation and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and immunomodulatory effects.
Mechanism of Action
The mechanism of action of 3B,11B,17ALPHA,21-Tetrahydroxy-5B-pregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing various signaling pathways and physiological responses. The exact pathways and targets can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
3A,11B,17A,21-Tetrahydroxy-5A-pregnan-20-one: Another steroidal compound with similar hydroxylation patterns but different stereochemistry.
3B,11B,17ALPHA,20-BETA-TETRAHYDROXY-5-ALPHA-PREGNAN-21-YL ACETATE: A derivative with an acetate group, which may alter its biological activity.
Uniqueness
3B,11B,17ALPHA,21-Tetrahydroxy-5B-pregnan-20-one is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
2-hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPIQQILQLWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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